Methyl 5-nitrobiphenyl-2-carboxylate
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Overview
Description
Methyl 5-nitrobiphenyl-2-carboxylate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a phenyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitrobiphenyl-2-carboxylate typically involves the esterification of 2-Phenyl-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitrobiphenyl-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2-Phenyl-4-nitrobenzoic acid and methanol.
Reduction: 2-Phenyl-4-aminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-nitrobiphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 5-nitrobiphenyl-2-carboxylate depends on the specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release the active compound. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the phenyl group.
2-Phenylbenzoic acid: Lacks the nitro group and ester functionality.
4-Nitrobenzoic acid: Lacks the phenyl group and ester functionality.
Uniqueness
Methyl 5-nitrobiphenyl-2-carboxylate is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
methyl 4-nitro-2-phenylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-8-7-11(15(17)18)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
BJQNGDRAUKDTNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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